4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE
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Overview
Description
4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes both sulfonamide and fluorinated ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Fluorinated Ether Group: The next step involves the introduction of the fluorinated ether group. This can be achieved by reacting the sulfonamide with a fluorinated alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Final Coupling: The final step involves the coupling of the intermediate with 2-methyl-2-propanyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the fluorinated ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The fluorinated ether group imparts unique physical and chemical properties, making the compound useful in the development of advanced materials such as coatings, lubricants, and polymers.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamides and fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The fluorinated ether group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(4-tert-butylphenyl)propanol
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol
Uniqueness
4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE is unique due to the presence of both a sulfonamide group and a fluorinated ether group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, which are not commonly found in similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F4NO3S/c1-14(2,3)11-4-6-12(7-5-11)24(21,22)20-8-9-23-10-15(18,19)13(16)17/h4-7,13,20H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVQSPMDIGKGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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